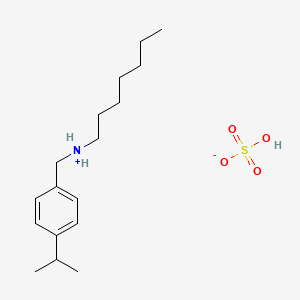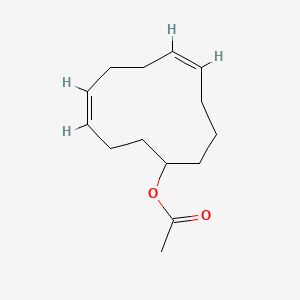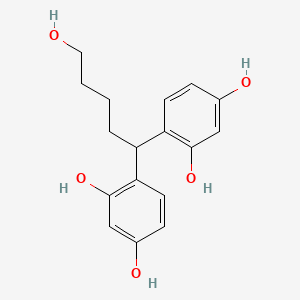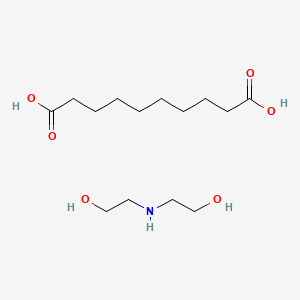
1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
The synthesis of 1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Step 1: Formation of the core structure through a Friedel-Crafts alkylation reaction.
Step 2: Introduction of the N-methyl-N-(2-propenyl)amino group via nucleophilic substitution.
Step 3: Final conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution.
Major Products: Depending on the reaction, products can include alcohols, ketones, aldehydes, and substituted derivatives.
Applications De Recherche Scientifique
1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins.
Pathways: Can modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparaison Avec Des Composés Similaires
1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride can be compared with similar compounds such as:
1-Methyl-3,3-diphenylurea: Similar structure but different functional groups and properties.
Benzene, 2-propenyl-: Shares the propenyl group but lacks the complex aromatic and aliphatic structure.
®-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine: Contains similar aromatic rings but different functional groups and applications.
Propriétés
Numéro CAS |
78109-91-8 |
|---|---|
Formule moléculaire |
C20H26ClNO |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
2-methyl-3-[methyl(prop-2-enyl)amino]-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-4-15-21(3)16-17(2)20(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h4-14,17,22H,1,15-16H2,2-3H3;1H |
Clé InChI |
FPZCYXNJSTUTSK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)CC=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


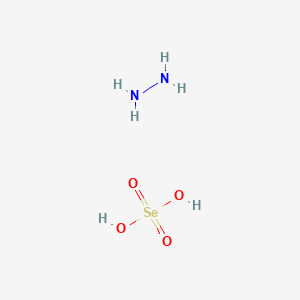
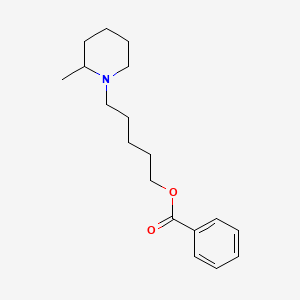

![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
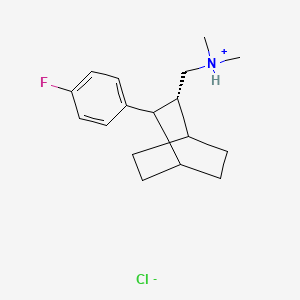
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)

